Ksg (hydrochloride)
Description
Historical Context of Kasugamycin (B1663007) Discovery and Research Trajectory
Kasugamycin was discovered in 1965 by a team led by the notable Japanese scientist Hamao Umezawa, who is also credited with the discovery of kanamycin (B1662678) and bleomycin. wikipedia.orgrayfull.comtoku-e.com The antibiotic was isolated from the bacterium Streptomyces kasugaensis, found in a soil sample near the Kasuga shrine in Nara, Japan, from which its name is derived. wikipedia.orgontosight.ai
Initially, the primary application of Kasugamycin was in agriculture, where it proved highly effective in preventing the growth of Pyricularia oryzae (now Magnaporthe grisea), the fungus responsible for rice blast disease, a devastating affliction for rice crops. wikipedia.orgrayfull.comgreenrivercn.com Its use later expanded to control a variety of other plant pathogens. rayfull.comgreenrivercn.com
The research trajectory of Kasugamycin evolved from its agricultural roots to encompass its antibacterial properties. wikipedia.org Scientists began to investigate its mechanism of action, recognizing its potential as a tool to understand protein synthesis. nih.gov This led to detailed structural and biochemical studies to elucidate how it interacts with the bacterial ribosome. wikipedia.orgmdpi.com In recent years, research has explored its potential in medicine, including its ability to act synergistically with other antibiotics and its context-dependent effects on translation, revealing a more nuanced mechanism than first understood. pnas.orgpnas.orgelifesciences.orgnih.gov
Table 1: Historical Milestones in Kasugamycin Research
| Year | Milestone | Significance | Reference(s) |
|---|---|---|---|
| 1965 | Discovery | Isolated from Streptomyces kasugaensis by Hamao Umezawa's group. | wikipedia.orgtoku-e.comontosight.ai |
| 1960s-1970s | Agricultural Application | Widely adopted to control rice blast disease caused by Pyricularia oryzae. | wikipedia.orgrayfull.comgreenrivercn.com |
| 1970s | Mechanistic Studies | Early research identified its role as a protein synthesis inhibitor, specifically targeting translation initiation. | nih.govmdpi.com |
| 2006 | Structural Analysis | X-ray crystallography revealed the binding site of Kasugamycin on the 30S ribosomal subunit. | wikipedia.orgpnas.org |
| 2018-Present | Medical Research | Studies investigate its potential to potentiate other antibiotics like rifampicin (B610482) and its context-specific inhibition of translation. | elifesciences.orgnih.govnih.gov |
Significance of Ksg (hydrochloride) as a Research Tool
Ksg (hydrochloride) is a valuable tool in molecular biology and biochemical research due to its highly specific mechanism of inhibiting protein synthesis. pnas.orgontosight.ai Unlike many other aminoglycoside antibiotics that can cause misreading of the mRNA, Kasugamycin's primary action is to inhibit the initiation step of translation. wikipedia.orguplcorp.com This specificity allows researchers to dissect the intricate processes involved in starting protein production.
The compound functions by binding within the mRNA channel of the small (30S) ribosomal subunit. wikipedia.orgelifesciences.org Structural studies have pinpointed its binding site between the universally conserved G926 and A794 nucleotides in the 16S ribosomal RNA. wikipedia.org By binding here, Kasugamycin perturbs the mRNA-tRNA codon-anticodon interaction and physically blocks the binding of the initiator tRNA (fMet-tRNA) to the ribosome, thereby preventing the formation of the translation initiation complex. wikipedia.orguplcorp.comnih.gov
This precise inhibitory action has been exploited in various research contexts:
Studying Translation Initiation: Ksg is used to halt ribosomes at the very beginning of translation, allowing researchers to study the factors and steps involved in forming the initiation complex. pnas.orgnih.gov
Investigating Leaderless mRNA: Research has shown that Kasugamycin specifically inhibits the translation of canonical mRNAs (which have a 5' leader sequence) but not leaderless mRNAs. wikipedia.orgmdpi.com This has made it an indispensable tool for studying how these alternative transcripts are translated.
Antibiotic Resistance Research: The most common mechanism of resistance to Kasugamycin is mutation or inactivation of the ksgA gene, which encodes a methyltransferase responsible for modifying the 16S rRNA. nih.govnih.govasm.org Ksg is therefore used in studies to understand the role of ribosomal methylation and the emergence of antibiotic resistance. asm.orgapsnet.org
Synergistic Antibiotic Effects: Recent studies have utilized Ksg to explore how manipulating translational fidelity can enhance the efficacy of other antibiotics. For example, research in Mycobacterium tuberculosis demonstrated that Ksg decreases translational errors, which in turn potentiates the activity of rifampicin. elifesciences.orgnih.gov
Fibrosis Research: In a different application, Kasugamycin was identified as an inhibitor of chitinase (B1577495) 1 (CHIT1), a key enzyme in the signaling pathway related to pulmonary fibrosis, highlighting its potential use in studying fibrotic diseases. toku-e.com
Table 2: Research Applications of Ksg (hydrochloride)
| Research Area | Application of Ksg (hydrochloride) | Key Findings | Reference(s) |
|---|---|---|---|
| Translation Mechanics | Inhibition of translation initiation | Action is context-dependent, influenced by the nucleotide preceding the start codon. | pnas.orgpnas.orgnih.gov |
| Leaderless mRNA Translation | Selective inhibition of canonical mRNA translation | Allows for continued synthesis of proteins from leaderless mRNAs, facilitating their study. | wikipedia.orgmdpi.com |
| Antibiotic Resistance | Selection and study of resistant mutants | Resistance is frequently linked to mutations in the ksgA methyltransferase gene. | nih.govnih.govasm.org |
| Drug Synergy | Potentiation of other antibiotics | Decreases mistranslation in M. tuberculosis, enhancing the killing effect of rifampicin. | elifesciences.orgnih.gov |
| Pulmonary Fibrosis | Inhibition of key enzymes | Identified as a druggable inhibitor of chitinase 1 (CHIT1). | toku-e.com |
Structure
2D Structure
Properties
Molecular Formula |
C14H28ClN3O10 |
|---|---|
Molecular Weight |
433.84 g/mol |
IUPAC Name |
2-amino-2-[5-amino-2-methyl-6-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]iminoacetic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C14H25N3O9.ClH.H2O/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;;/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);1H;1H2 |
InChI Key |
URDOPMVCASNBEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.O.Cl |
Origin of Product |
United States |
Ii. Molecular Mechanism of Action of Ksg Hydrochloride
Ribosomal Targeting and Binding Specificity
The inhibitory effects of Kasugamycin (B1663007) are rooted in its specific binding to the bacterial ribosome, the cellular machinery responsible for protein synthesis.
Kasugamycin directly targets the small ribosomal subunit (30S) and, consequently, the complete 70S ribosome, which is composed of both the 30S and 50S subunits. X-ray crystallography studies have revealed that Kasugamycin binds within the messenger RNA (mRNA) channel of the 30S subunit. researchgate.net The primary binding site is located between the universally conserved G926 and A794 nucleotides of the 16S ribosomal RNA (rRNA). researchgate.net This strategic position places the antibiotic at the critical junction of the peptidyl-tRNA (P site) and the exit-tRNA (E site), directly in the path of the mRNA template. researchgate.net
Table 1: Kasugamycin Binding Characteristics
| Ribosomal Component | Binding Status | Specific Binding Location | Key Interacting Residues (16S rRNA) |
|---|---|---|---|
| 30S Subunit | Binds | mRNA channel (between P and E sites) | G926, A794 |
| 70S Ribosome | Binds | Within the 30S subunit's mRNA channel | G926, A794 |
| 50S Subunit | Does not bind | N/A | N/A |
In contrast to its affinity for the 30S and 70S ribosomes, research has shown that Kasugamycin does not bind to the isolated large ribosomal subunit (50S). This high degree of specificity confirms that the antibiotic's mechanism of action is entirely dependent on its interaction with the small subunit, which is the initial docking site for mRNA and initiator tRNA during the first steps of protein synthesis.
Interference with Translation Initiation
By binding to the 30S subunit, Kasugamycin obstructs the sequence of events necessary for successful translation initiation.
Structural analyses demonstrate that Kasugamycin's position within the mRNA binding channel allows it to mimic codon nucleotides at the P and E sites. nih.govresearchgate.net Rather than directly competing with the initiator tRNA, the antibiotic occupies the space where the mRNA would normally lie, creating a structural impediment. nih.govresearchgate.netresearchgate.net This molecular mimicry is a key aspect of its inhibitory function. nih.govresearchgate.net
The presence of Kasugamycin in the mRNA path indirectly but effectively disrupts the stable binding of the initiator transfer RNA (fMet-tRNA). nih.govresearchgate.net By perturbing the normal codon-anticodon interaction between the mRNA and the initiator tRNA, Kasugamycin destabilizes the tRNA's association with the P site. nih.govresearchgate.net Toeprinting experiments have confirmed that Kasugamycin blocks the interaction between mRNA and fMet-tRNA, preventing it from properly seating within the 30S initiation complex.
The culmination of these molecular events is the potent inhibition of canonical translation initiation. uic.edunih.gov By preventing the stable binding of the initiator tRNA, Kasugamycin effectively blocks the formation of the 70S initiation complex, which is the rate-limiting step in protein synthesis. uic.edu This blockade is specific to canonical mRNAs; leaderless mRNAs, which initiate translation differently, are not inhibited by the antibiotic. nih.govresearchgate.net The extent of inhibition can also be influenced by the specific nucleotide sequence of the mRNA just upstream of the start codon. uic.edunih.gov
Table 2: Mechanism of Translation Initiation Inhibition by Kasugamycin
| Step | Normal Process | Process in Presence of Kasugamycin | Outcome |
|---|---|---|---|
| 1. Ksg Binding | N/A | Ksg binds to the 30S subunit in the mRNA channel. | mRNA path is obstructed. |
| 2. mRNA Interaction | mRNA binds to the 30S subunit. | Ksg mimics mRNA nucleotides at the P and E sites. nih.govresearchgate.net | Creates a steric clash and perturbs mRNA path. uic.edu |
| 3. Initiator tRNA Binding | Initiator tRNA (fMet-tRNA) binds to the start codon in the P site. | Ksg destabilizes the codon-anticodon interaction. nih.govresearchgate.net | Binding of initiator tRNA is blocked/prevented. |
| 4. 70S Complex Formation | 50S subunit joins to form the 70S initiation complex. | Formation of the 70S complex is prevented. uic.edu | Canonical translation is inhibited. nih.gov |
Differential Effects on Leaderless mRNA Translation
Kasugamycin (Ksg) exhibits a nuanced and context-dependent inhibitory effect on bacterial translation, particularly concerning leaderless messenger RNA (mRNA). Unlike canonical mRNAs, which possess a 5' untranslated region containing a Shine-Dalgarno sequence, leaderless mRNAs begin directly with the start codon. Research has revealed that the translation of leaderless mRNA can persist in the presence of kasugamycin nih.gov.
The differential action of Ksg is significantly influenced by the nucleotide sequence immediately upstream of the start codon. Specifically, the presence of a guanine (B1146940) residue at the -1 position (immediately preceding the start codon) makes the mRNA more susceptible to inhibition by the drug nih.gov. This context-specific inhibition suggests that Ksg does not act as a blanket inhibitor of all protein synthesis. Even at saturating concentrations, Ksg fails to completely halt translation, permitting the continued expression of certain Escherichia coli proteins nih.govnih.gov.
Further studies using toeprinting analysis have demonstrated that while Ksg can inhibit the formation of 30S initiation complexes, the 70S initiation complexes formed on leaderless mRNA are comparatively resistant to the antibiotic's effects nih.gov. This suggests that leaderless mRNAs might utilize an alternative initiation pathway involving intact 70S ribosomes, which is less sensitive to Ksg nih.gov. The antibiotic can interfere with translation even after the 70S initiation complex has formed, leading to an increased occupancy of start codons by 70S ribosomes nih.govnih.gov. This indicates that Ksg may block either the maturation of the 70S initiation complex or the very first steps of elongation nih.gov.
| Feature | Effect of Kasugamycin (hydrochloride) |
| Leaderless mRNA Translation | Translation can continue, showing resistance compared to canonical mRNAs. nih.gov |
| Context Dependency | Inhibition is strongest with a guanine (G) at the -1 position of the mRNA. nih.gov |
| Initiation Complex Sensitivity | 70S initiation complexes on leaderless mRNA are more resistant than 30S complexes. nih.gov |
| Mechanism Stage | Can interfere after 70S initiation complex formation, arresting the ribosome at the start codon. nih.govnih.gov |
Indirect Induction of P-site-bound fMet-tRNAfMet Dissociation
The antibiotic is thought to function by mimicking mRNA nucleotides, which in turn destabilizes the binding of the P-site tRNA mpg.de. By occupying its specific pocket within the mRNA channel, Ksg sterically hinders the proper positioning of the mRNA, particularly clashing with residues at the -1 and -2 positions of the E-site codon and the first residue of the P-site start codon nih.gov. This disruption of the mRNA path indirectly compromises the stability of the codon-anticodon interaction essential for locking fMet-tRNAfMet into the P-site, ultimately leading to its dissociation. Toeprinting experiments have confirmed that Ksg effectively blocks the interaction between mRNA and fMet-tRNAfMet on the 30S subunit nih.gov.
| Interaction Component | Role in Ksg-mediated Inhibition |
| Ksg Binding Site | Located in the mRNA channel, does not overlap with the tRNA binding site. researchgate.net |
| Inhibitory Mechanism | Indirectly prevents stable binding of fMet-tRNAfMet to the P-site. researchgate.net |
| mRNA Path Disruption | Ksg binding clashes with mRNA residues in the E- and P-sites. nih.gov |
| Outcome | Destabilization of the codon-anticodon interaction, leading to initiator tRNA dissociation. mpg.denih.gov |
Structural Basis of Ribosomal Interaction
Ksg Binding Pocket within the mRNA Channel
The structural basis for kasugamycin's activity is its specific interaction with the 30S ribosomal subunit. X-ray crystallography has revealed that Ksg binds within the mRNA-binding channel of the 30S subunit, situated in a cleft between the head and the platform researchgate.netnih.gov. The binding pocket is composed entirely of 16S ribosomal RNA (rRNA) residues, with no ribosomal proteins directly involved in its formation researchgate.net. This location places the antibiotic directly in the path of the mRNA as it threads through the ribosome during translation initiation researchgate.net.
The antibiotic molecule is held in place through a series of specific interactions with the rRNA. The inositol (B14025) ring of Ksg packs against the bases of G926 and G1505, while its hexopyranosyl ring bridges the backbones of nucleotides in a loop near A1499 and U1506 nih.gov. This precise positioning within the mRNA channel is fundamental to its mechanism of inhibiting translation initiation nih.gov.
Involvement of 16S rRNA Nucleotides (G926, A794)
Two universally conserved nucleotides of the 16S rRNA, G926 and A794, are critical for the binding of kasugamycin and its inhibitory activity researchgate.netnih.gov. The Ksg binding pocket is located directly between these two residues researchgate.net. Chemical probing experiments have shown that Ksg protects both A794 and G926 from chemical modification, confirming a direct interaction nih.govembopress.orgnih.gov. Furthermore, mutations in either of these nucleotides are known to confer high levels of resistance to the antibiotic, highlighting their essential role in its binding and function researchgate.netnih.gov.
While G926 and A794 are the primary interaction sites, other nucleotides also contribute to stabilizing the bound antibiotic. These include A792, A1499, G1505, and U1506, which together help define the path of the mRNA through the ribosome and secure Ksg in its binding pocket researchgate.netnih.gov.
| 16S rRNA Nucleotide | Role in Ksg Interaction | Citation |
| G926 | Forms a key part of the binding pocket; protected by Ksg; mutations confer resistance. | researchgate.netnih.govembopress.org |
| A794 | Forms a key part of the binding pocket; protected by Ksg; mutations confer resistance. | researchgate.netnih.govembopress.org |
| A792 | Contributes to the definition of the binding pocket and stabilizes Ksg. | researchgate.net |
| A1499 | Contributes to the definition of the binding pocket and stabilizes Ksg. | researchgate.netnih.gov |
| G1505 | Contributes to the definition of the binding pocket and stabilizes Ksg. | researchgate.netnih.gov |
| U1506 | Contributes to the definition of the binding pocket and stabilizes Ksg. | researchgate.netnih.gov |
Impact on Ribosomal RNA Conformation (e.g., h2, h24, h27, h28, h44)
The binding of kasugamycin within the mRNA channel of the 30S subunit induces distinct conformational changes in the 16S rRNA. These structural alterations are crucial to its inhibitory mechanism. The binding site, defined by nucleotides like G926 and A794, is located at the junction of several important rRNA helices, including h24, h28, and h44. While detailed information on helices h2 and h27 is less specified in the provided context, the strategic location of the Ksg binding site implies a significant impact on the local and global conformation of the 30S subunit's decoding center.
The interaction of Ksg with the rRNA backbone and bases, particularly within the loop structures and helical junctions, restricts the flexibility of the ribosome. This conformational constraint interferes with the dynamic changes that are necessary for the successful accommodation of both mRNA and the initiator tRNA during the formation of a productive initiation complex. The stabilization of a non-productive ribosomal conformation by Ksg effectively stalls the initiation process, preventing the transition to the elongation phase of protein synthesis.
Modulation of Bacterial Physiology
By targeting a fundamental process like translation, Ksg can interfere with various aspects of bacterial life, including growth, stress responses, and virulence. For instance, the ability of bacteria to respond to environmental cues, often mediated by two-component regulation systems, relies on the synthesis of sensor kinases and response regulators nih.gov. Similarly, quorum sensing, a cell-to-cell communication mechanism that regulates processes like biofilm formation and virulence factor production, is dependent on the synthesis of signaling molecules and their receptors dovepress.com. By impeding the production of these and other critical proteins, kasugamycin can profoundly modulate the physiological and behavioral outputs of bacterial cells, thereby exerting its antibacterial effect.
Decreased Mycobacterial Mistranslation via Indirect tRNA Aminoacylation Pathway
In many bacteria, including Mycobacterium tuberculosis, the synthesis of aminoacylated glutamine and asparagine tRNAs does not occur directly. nih.gov Instead, they utilize a two-step indirect pathway. nih.govnih.gov This process is initiated by a non-discriminating aminoacyl-tRNA synthetase that misacylates tRNAGln with glutamate (B1630785) (Glu) and tRNAAsn with aspartate (Asp). nih.gov Subsequently, a heterotrimeric amidotransferase, GatCAB, converts these misacylated intermediates (Glu-tRNAGln and Asp-tRNAAsn) into the correct Gln-tRNAGln and Asn-tRNAAsn. nih.govnih.gov This indirect pathway is inherently prone to errors, leading to a baseline level of mistranslation where glutamate is incorporated instead of glutamine, or aspartate instead of asparagine. nih.govresearchgate.net
Kasugamycin (Ksg) has been identified as a small molecule that can specifically decrease the rate of this mistranslation. nih.govelifesciences.org Unlike other aminoglycosides such as streptomycin (B1217042), which are known to increase mistranslation, kasugamycin enhances translational fidelity in mycobacteria. nih.govnih.gov It is proposed that kasugamycin increases the ribosome's ability to discriminate against misacylated tRNAs. nih.govelifesciences.org By pharmacologically reducing the rate of errors generated by the indirect tRNA aminoacylation pathway, kasugamycin can limit adaptive phenotypes in mycobacteria, such as antibiotic tolerance. nih.govelifesciences.org For instance, at sub-inhibitory concentrations, kasugamycin has been shown to increase mycobacterial susceptibility to the first-line antibiotic rifampicin (B610482). nih.gov
Table 1: Steps of the Indirect tRNA Aminoacylation Pathway
| Step | Enzyme | Substrate(s) | Product |
| 1a | Non-discriminating Glutamyl-tRNA Synthetase | Glutamate + tRNAGln | Glu-tRNAGln |
| 1b | Non-discriminating Aspartyl-tRNA Synthetase | Aspartate + tRNAAsn | Asp-tRNAAsn |
| 2 | GatCAB Amidotransferase | Glu-tRNAGln / Asp-tRNAAsn | Gln-tRNAGln / Asn-tRNAAsn |
Induction of Aberrant Ribosomal Structures (e.g., 61S ribosomes)
The binding of kasugamycin to the ribosome can induce significant structural changes, leading to the formation of aberrant ribosomal particles. nih.govnih.gov A notable example observed in vivo is the formation of stable ~61S ribosomes. nih.govresearchgate.net Kasugamycin's primary binding site is on the 30S ribosomal subunit, in the mRNA channel near the P- and E-sites. nih.govnih.gov This interaction is believed to trigger the release of several ribosomal proteins from the small subunit, resulting in these protein-deficient 61S particles. nih.govresearchgate.net
These kasugamycin-induced 61S ribosomes are functionally distinct from canonical 70S ribosomes. They are characterized by the absence of more than six proteins from the small subunit, including the functionally critical proteins S1 and S12. nih.govnih.gov While these aberrant ribosomes lose the ability to translate typical messenger RNAs (mRNAs), they are surprisingly proficient in selectively translating a class of mRNAs known as leaderless mRNAs, which lack the 5' untranslated region. nih.govresearchgate.net The formation of these translationally restricted 61S particles represents a significant disruption of normal protein synthesis, contributing to kasugamycin's antimicrobial effect. nih.gov
Table 2: Ribosomal Proteins Absent in Ksg-Induced 61S Particles
| Absent Protein | General Function |
| S1 | mRNA binding and recruitment |
| S2 | Component of the 30S head |
| S6 | Involved in subunit association |
| S12 | Controls translational accuracy |
| S18 | Component of the 30S platform |
| S21 | Involved in initiation complex formation |
Source: Data compiled from Kaberdina et al., 2009. nih.govresearchgate.net
Non-Ribosomal Molecular Targets
While kasugamycin is primarily recognized as a translation inhibitor, research indicates it can interact with other molecular targets, particularly in non-bacterial organisms.
Inhibition of Fungal Nitrate (B79036) Reductase in Specific Phytopathogens
In certain fungal phytopathogens, kasugamycin has demonstrated a non-ribosomal mechanism of action by targeting nitrate reductase (NR). apsnet.orgapsnet.org A study on Didymella segeticola, the causative agent of tea leaf spot, revealed that kasugamycin can inhibit the growth of the fungus by binding to its nitrate reductase. apsnet.org This enzyme is crucial for nitrogen assimilation in many fungi, catalyzing the conversion of nitrate to nitrite, which is a vital step for utilizing nitrate as a nitrogen source. apsnet.orgnih.gov
Molecular docking studies and microscale thermophoresis assays have indicated a high binding affinity between kasugamycin and fungal nitrate reductase. apsnet.org By inhibiting this key enzyme, kasugamycin disrupts the pathogen's nitrogen assimilation pathway and subsequent metabolic processes. apsnet.orgapsnet.org This leads to impaired hyphal growth and development, demonstrating a distinct, non-ribosomal fungicidal mechanism relevant to its use as an agricultural antimicrobial. apsnet.org
Iii. Mechanisms of Resistance to Ksg Hydrochloride
Ribosomal Methyltransferase-Mediated Resistance
A primary mechanism of intrinsic resistance to kasugamycin (B1663007) is conferred by the absence of specific methylation on the 16S ribosomal RNA (rRNA), a critical component of the 30S ribosomal subunit. This modification is carried out by dedicated methyltransferase enzymes.
The KsgA methyltransferase, also known as RsmA, is a highly conserved enzyme found in bacteria, archaea, and eukaryotes. asm.orguniprot.org Its primary function is to catalyze the post-transcriptional dimethylation of two adjacent adenosine (B11128) residues, A1518 and A1519, at the N6 position within helix 45 of the 16S rRNA. asm.orgresearchgate.netwikipedia.org This modification is crucial for the final stages of 30S ribosomal subunit assembly and for maintaining translational fidelity. asm.org
Resistance to kasugamycin arises from the lack of this dimethylation. mdpi.com Strains with an inactive or deficient KsgA enzyme fail to methylate the A1518 and A1519 nucleotides. asm.orgwikipedia.org This absence of methylation is a direct cause of kasugamycin resistance. researchgate.netmdpi.com The loss of KsgA function has been identified as a key factor in conferring resistance phenotypes in various bacteria. researchgate.net While the dimethylation is not in the direct binding pocket of the drug, its absence alters the conformational state of the ribosome, rendering it less susceptible to the inhibitory action of kasugamycin. nih.gov Interestingly, ribosomes from ksgA mutants still appear to bind the drug. nih.gov
| Enzyme | Gene | Function | Target Nucleotides | Role in Resistance |
| KsgA | ksgA (or rsmA) | Dimethylates two adjacent adenosines in 16S rRNA. asm.orguniprot.org | A1518 and A1519. asm.orgresearchgate.net | Deficiency or inactivation leads to lack of methylation, conferring kasugamycin resistance. asm.orgmdpi.com |
The RsmG methyltransferase is another enzyme that modifies the 16S rRNA, specifically by methylating the N7 position of the guanine (B1146940) residue at position 527 (G527) in E. coli (G535 in B. subtilis). researchgate.netasm.orgnih.gov The 530 loop, where this modification occurs, is a highly conserved region critical for ribosomal accuracy and is a binding site for the antibiotic streptomycin (B1217042). asm.orgscielo.org.co
Inactivation of the rsmG gene confers a low-level resistance to streptomycin. researchgate.netscielo.org.co While RsmG's primary association is with streptomycin resistance, studies have drawn parallels between the consequences of rsmG and ksgA inactivation. asm.orgnih.gov Both involve a failure to methylate the 16S rRNA, leading to antibiotic resistance. researchgate.netnih.gov Research has shown that the coexistence of mutations in both ksgA and rsmG is viable and that inactivation of ksgA can lead to the vigorous emergence of mutants with high-level kasugamycin resistance, a phenomenon previously observed in rsmG mutants concerning streptomycin. asm.orgnih.gov This suggests a potential interplay or a shared underlying mechanism related to ribosomal modification and the evolution of high-level resistance.
Genetic Determinants of Resistance (e.g., aac(2')-IIa gene)
Beyond ribosomal modification, a significant mechanism of kasugamycin resistance is the enzymatic inactivation of the drug itself. This is mediated by specific genes that can be acquired by bacteria. A key genetic determinant is the aac(2')-IIa gene. nih.govnih.gov
This novel gene encodes a kasugamycin 2'-N-acetyltransferase. nih.govresearchgate.net The enzyme, AAC(2')-IIa, specifically catalyzes the acetylation of the 2'-amino group of kasugamycin, thereby inactivating the antibiotic. nih.gov This resistance mechanism is highly specific, as the enzyme does not confer cross-resistance to other aminoglycosides. nih.govresearchgate.net
The aac(2')-IIa gene has been identified in kasugamycin-resistant isolates of rice-pathogenic bacteria such as Burkholderia glumae and Acidovorax avenae. nih.govmcmaster.ca In B. glumae, the gene was found within an IncP genomic island integrated into the bacterial chromosome. nih.gov This location strongly indicates that the resistance gene was acquired via horizontal gene transfer, allowing for its dissemination among bacterial populations. nih.govresearchgate.net The detection of circular intermediates containing the aac(2')-IIa gene further supports this hypothesis. nih.gov
| Gene | Enzyme | Mechanism of Action | Host Organisms (Examples) | Transfer Mechanism |
| aac(2')-IIa | Kasugamycin 2'-N-acetyltransferase (AAC(2')-IIa). nih.govmcmaster.ca | Inactivates kasugamycin via acetylation of the 2'-amino group. nih.gov | Burkholderia glumae, Acidovorax avenae. nih.gov | Horizontal gene transfer via IncP genomic island. nih.gov |
Iv. Synthetic Biology and Biosynthesis of Ksg Hydrochloride
Fermentative Production by Streptomyces kasugaensis
Kasugamycin (B1663007) is an aminoglycoside antibiotic naturally produced by the bacterium Streptomyces kasugaensis. researchgate.netjmb.or.kr This species was originally isolated from soil at the Kasuga shrine in Nara, Japan. wikipedia.orgasm.org Key producing strains that have been extensively studied include S. kasugaensis M338-M1 and MB273-C4. researchgate.net The industrial production of kasugamycin relies on fermentation, a process where these bacteria are cultivated in controlled environments to maximize yield.
Research has focused on optimizing fermentation conditions and improving bacterial strains to enhance productivity. One effective method is the application of a non-nutritional stress known as "pH shock". nih.govresearchgate.net This technique involves altering the pH of the culture medium sequentially from neutral to acidic (pH 3.5-4) and then back to neutral. nih.govresearchgate.net During the acidic phase, cell growth temporarily ceases, but upon returning to a neutral pH, the biosynthesis of kasugamycin resumes at a significantly enhanced rate. nih.gov Studies have shown that applying a pH shock for 24 hours can result in a kasugamycin productivity approximately seven times higher than that of control cultures without the pH stress. nih.gov
In addition to process optimization, strain improvement through mutagenesis has also yielded significant results. koreascience.kr For example, a mutant strain, designated SK-12, was developed through UV irradiation mutagenesis. koreascience.kr This strain, when cultured in a flask, achieved a maximum kasugamycin concentration of 1.2 g/L after six days, which was about four times higher than the parent strain. koreascience.kr
| Method | Strain | Description | Reported Yield Increase | Reference |
|---|---|---|---|---|
| pH Shock | S. kasugaensis | A 24-hour shift from neutral to acidic pH and back to neutral. | ~7-fold higher productivity | nih.gov |
| Mutagenesis | S. kasugaensis SK-12 | UV-induced mutant strain selected for resistance to linoleic acid. | ~4-fold higher concentration | koreascience.kr |
Genetic Engineering Approaches for Enhanced Biosynthesis
The advent of genetic engineering has provided powerful tools to rationally enhance kasugamycin production by directly manipulating its biosynthetic pathway at the genetic level. nih.gov The entire kasugamycin biosynthetic gene cluster (kas cluster) has been successfully isolated and characterized from S. kasugaensis. jmb.or.krjmb.or.kr In one instance, a 22 kb DNA fragment containing 17 complete open reading frames (ORFs) was identified as being responsible for the antibiotic's biosynthesis. jmb.or.krjmb.or.kr
A key strategy for boosting production is the manipulation of regulatory genes that control the expression of the entire kas cluster. nih.gov Research has identified several such genes in the region flanking the main cluster. researchgate.netnih.gov
kasT : This gene acts as a positive regulator or activator. Its deletion completely abolished kasugamycin production, while its overexpression in a low-yielding strain of S. kasugaensis (BCRC12349) led to a 186% increase in the final titer. nih.gov
kasV, kasW, kasX, and kasS : These genes have been identified as negative regulators. nih.gov Deleting them individually in the low-yielding BCRC12349 strain resulted in significant improvements in kasugamycin output. The deletion of kasV had the most dramatic effect, increasing production by 194%. nih.gov
The effects of these genetic modifications have been shown to be strain-dependent. nih.gov While deleting the two-component system genes kasW and kasX in the high-yielding strain Streptomyces microaureus XM301 increased the yield by 58% (from 6 g/L to 9.5 g/L), the deletion of kasV or overexpression of kasT did not produce an obvious effect, unlike in the low-yielding strain. nih.gov This highlights that genetic engineering strategies must be tailored to the specific production strain's existing regulatory network. nih.gov
Further synthetic biology approaches include the heterologous production of kasugamycin. nih.gov The entire biosynthetic gene cluster has been cloned and successfully expressed in other bacterial hosts, such as Streptomyces lividans, paving the way for production in more easily manipulated industrial microorganisms. nih.gov
| Gene Target | Genetic Modification | Function | Impact on Yield | Reference |
|---|---|---|---|---|
| kasT | Overexpression | Positive Regulator | +186% | nih.gov |
| kasV | Deletion | Negative Regulator | +194% | nih.gov |
| kasS | Deletion | Negative Regulator | +22% | nih.gov |
| kasX | Deletion | Negative Regulator | +19% | nih.gov |
| kasW | Deletion | Negative Regulator | +12% | nih.gov |
| Gene Target | Genetic Modification | Impact on Yield | Reference |
|---|---|---|---|
| kasW/X | Deletion | +58% (from 6.0 g/L to 9.5 g/L) | nih.gov |
| kasV | Deletion | No obvious effect | nih.gov |
| kasT | Overexpression | No obvious effect | nih.gov |
V. Advanced Research Methodologies and Applications of Ksg Hydrochloride
Structural Biology Approaches
Structural biology has provided a detailed view of how Kasugamycin (B1663007) hydrochloride interacts with its primary target, the ribosome. These approaches have been fundamental in understanding its inhibitory effects at a molecular level.
X-ray Crystallography of Ksg-Ribosome Complexes
X-ray crystallography has been instrumental in determining the three-dimensional structure of Kasugamycin hydrochloride bound to the ribosome. nih.govresearchgate.net Studies on both the 30S ribosomal subunit from Thermus thermophilus and the 70S ribosome from Escherichia coli have revealed the precise binding sites of the antibiotic. nih.govkenyon.edupdbj.org
The crystallographic data show that Kasugamycin binds within the mRNA channel of the 30S subunit. nih.govresearchgate.net Specifically, it occupies a position between the universally conserved G926 and A794 nucleotides of the 16S ribosomal RNA (rRNA). nih.govresearchgate.netpdbj.org These residues are located at the junction of the peptidyl-tRNA (P) site and the exit-tRNA (E) site. nih.govapsnet.org The binding of Kasugamycin in this location sterically hinders the path of the mRNA, particularly interfering with the nucleotides just upstream of the start codon. nih.govapsnet.org
Interestingly, the structure reveals that Kasugamycin does not directly overlap with the binding site of the initiator tRNA (fMet-tRNA). pdbj.orgwikipedia.org Instead, it is proposed that the antibiotic mimics the codon nucleotides at the P and E sites. pdbj.org This mimicry perturbs the codon-anticodon interaction between the mRNA and the initiator tRNA, thereby destabilizing tRNA binding and inhibiting the formation of the translation initiation complex. pdbj.orgwikipedia.org Two distinct binding sites for Kasugamycin have been observed on the 30S subunit, a primary and a secondary site, both located on the intersubunit side. kenyon.edu
Key Crystallographic Findings of Kasugamycin-Ribosome Interactions:
| Ribosomal Component | Organism | Resolution | Key Findings |
| 70S Ribosome | Escherichia coli | 3.5 Å | Ksg binds in the mRNA channel between G926 and A794 of 16S rRNA. nih.govresearchgate.netpdbj.org |
| 30S Subunit | Thermus thermophilus | 3.35 Å | Ksg mimics codon nucleotides at the P and E sites, destabilizing tRNA binding. pdbj.org |
Chemical Probing of Ribosomal RNA Dynamics (e.g., Dimethylsulfate)
Chemical probing techniques, particularly using dimethyl sulfate (B86663) (DMS), have been employed to investigate the dynamics of ribosomal RNA upon Kasugamycin binding. nih.govnih.gov DMS is a chemical that methylates accessible adenine (B156593) and cytosine residues in RNA, providing insights into the structure and interactions of the RNA molecule. oup.comresearchgate.net
Studies have shown that the binding of Kasugamycin to the ribosome induces specific changes in the chemical reactivity of certain nucleotides in the 16S rRNA. nih.govnih.gov Specifically, Kasugamycin protects nucleotides A794 and G926 from chemical modification, indicating a direct interaction or close proximity. nih.govnih.govembopress.org Conversely, it enhances the reactivity of C795 to DMS. nih.govnih.govembopress.org These findings are consistent with the binding pocket identified through X-ray crystallography and confirm the involvement of these specific rRNA residues in the interaction with Kasugamycin. nih.govebi.ac.uk
Furthermore, chemical probing has been used to study the structural changes in the 16S rRNA in the presence of Kasugamycin, particularly in the context of the formation of altered ribosomal particles. nih.gov These studies have helped to correlate the functional effects of the antibiotic with specific structural rearrangements in the ribosome. nih.gov
Summary of Chemical Probing Results with Kasugamycin:
| Probe | Ribosomal Target | Observed Effect | Implication |
| Dimethyl sulfate (DMS) | A794 in 16S rRNA | Protection from modification | Direct interaction/proximity with Ksg nih.govnih.govembopress.org |
| Kethoxal | G926 in 16S rRNA | Protection from modification | Direct interaction/proximity with Ksg nih.gov |
| Dimethyl sulfate (DMS) | C795 in 16S rRNA | Enhanced reactivity | Ksg binding induces conformational change nih.govnih.govembopress.org |
In Vitro Cellular and Biochemical Studies
In vitro studies using bacterial systems and isolated components have been crucial for dissecting the biochemical mechanisms of Kasugamycin's action and exploring its potential synergistic effects with other antibiotics.
Analysis of Translation Inhibition in Bacterial Systems
Biochemical assays have confirmed that Kasugamycin is a potent inhibitor of the initiation step of protein synthesis in bacteria. wikipedia.orgpnas.orgmdpi.com It has been shown to prevent the formation of the 30S and 70S initiation complexes on canonical mRNAs that contain a Shine-Dalgarno sequence. pnas.orgnih.govplos.org
Interestingly, the inhibitory effect of Kasugamycin is template-dependent. nih.govpnas.org Translation of leaderless mRNAs, which lack a 5' untranslated region, is not significantly inhibited by the antibiotic. mdpi.comresearchgate.net This selectivity is attributed to the fact that Kasugamycin's binding site overlaps with the path of the 5' leader sequence of canonical mRNAs. nih.govapsnet.org In the case of leaderless mRNAs, this overlap is reduced, and the binding of the initiator tRNA is further stabilized by the 50S subunit in the 70S initiation complex, minimizing the efficacy of Kasugamycin. wikipedia.org
Genome-wide analyses have revealed that even at high concentrations, Kasugamycin does not completely abolish protein synthesis in E. coli, with some proteins continuing to be expressed. pnas.org The extent of inhibition is influenced by the nucleotide sequence immediately preceding the start codon, with a guanine (B1146940) in this position making the gene more susceptible to inhibition. pnas.org
Investigation of Drug-Drug Interactions (e.g., Potentiation of Rifampicin (B610482) Activity)
Recent research has explored the synergistic interactions between Kasugamycin and other antibiotics. A notable example is the potentiation of the activity of Rifampicin against Mycobacterium tuberculosis. nih.govelifesciences.orgnih.gov
Studies have shown that at sub-inhibitory concentrations, Kasugamycin increases the susceptibility of M. tuberculosis to Rifampicin both in vitro and in animal models of infection. nih.govelifesciences.org This synergistic effect is linked to Kasugamycin's ability to specifically decrease the rate of mistranslation that occurs through the indirect tRNA aminoacylation pathway, a pathway utilized by most bacteria, including M. tuberculosis. nih.govelifesciences.org By reducing this adaptive mistranslation, Kasugamycin appears to limit the emergence of Rifampicin resistance. nih.govelifesciences.org
This potentiation is specific to Kasugamycin and is not a general feature of aminoglycosides, as another aminoglycoside, Streptomycin (B1217042), was found to increase mistranslation and did not show the same synergistic effect with Rifampicin. nih.govelifesciences.org
Observed Synergy between Kasugamycin and Rifampicin against M. tuberculosis
| Finding | Experimental System | Reference |
| Increased in vitro killing of mycobacteria | Axenic culture | nih.govelifesciences.org |
| Reduced emergence of rifampicin resistance | In vitro plating assays | nih.govelifesciences.org |
| Increased rifampicin susceptibility in vivo | Murine model of infection | nih.govelifesciences.org |
Studies on Fungal Growth and Metabolism
Originally identified for its antifungal properties, Kasugamycin has been studied for its effects on fungal growth and metabolism, particularly against the rice blast fungus Magnaporthe oryzae and other plant pathogenic fungi. apsnet.orgebi.ac.uk
In Didymella segeticola, the causative agent of tea leaf spot, Kasugamycin was found to inhibit the growth of hyphae in vitro, with a half-maximal effective concentration (EC50) of 141.18 μg/ml. apsnet.orgnih.gov Microscopic examination revealed that the antibiotic induces morphological changes in fungal organelles, septa, and cell walls. apsnet.orgnih.gov
Integrated transcriptomic and proteomic analyses suggest that Kasugamycin exposure alters metabolic processes and the biosynthesis of secondary metabolites in the fungus. apsnet.orgnih.gov Molecular docking studies have proposed that Kasugamycin may target nitrate (B79036) reductase, an enzyme involved in nitrogen assimilation, thereby disturbing fungal metabolism and inhibiting growth. apsnet.orgnih.gov In soil environments, Kasugamycin has been observed to have varied impacts on fungal communities, suppressing some types while having less effect on others. frontiersin.org
In Vivo Preclinical Models
In vivo models are indispensable for evaluating the therapeutic potential and physiological effects of antimicrobial compounds in a living system. For Ksg (hydrochloride), animal and plant-based models have been crucial in characterizing its efficacy against various pathogens.
Murine models have been instrumental in assessing the in vivo activity of Ksg (hydrochloride) against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. mdpi.comwikipedia.org Research has shown that kasugamycin can potentiate the effects of first-line antibiotics and restrict bacterial growth even when administered at concentrations below its in vitro minimum inhibitory concentration (MIC). nih.govelifesciences.orgelifesciences.org
One significant finding is kasugamycin's ability to enhance the efficacy of rifampicin, a cornerstone of tuberculosis treatment. nih.govnih.gov In a murine model of Mtb infection, the combination of kasugamycin and rifampicin resulted in a substantially greater reduction in the bacterial load in the lungs compared to either drug administered alone. nih.gov Studies have demonstrated that while kasugamycin by itself can significantly restrict Mtb growth in mice, its combination with rifampicin leads to an even more pronounced, synergistic killing effect. nih.govmedchemexpress.com For instance, a two-week treatment regimen in Mtb-infected mice showed a significant drop in bacterial organ burden with the combination therapy. nih.gov
Notably, kasugamycin appears to function by a novel mechanism: reducing translational errors (mistranslation) that are associated with antibiotic tolerance in Mtb. nih.govelifesciences.orgnih.gov This specific action distinguishes it from other aminoglycosides like streptomycin and highlights its potential as a tool to combat antibiotic resistance. nih.govelifesciences.org Even though parenteral administration in mice did not achieve plasma concentrations equivalent to the in vitro MIC, the compound still demonstrated significant in vivo efficacy, suggesting that pharmacologically reducing mistranslation is a viable strategy for targeting bacterial adaptation. nih.govelifesciences.orgnih.gov
Table 1: Efficacy of Kasugamycin in Murine Model of M. tuberculosis Infection
| Treatment Group | Duration | Organ | Outcome | Reference |
|---|---|---|---|---|
| Rifampicin (10 mg/kg) | 2 weeks | Lungs | Reduction in bacterial burden | nih.gov |
| Ksg (400 mg/kg) | 2 weeks | Lungs | Significant restriction of Mtb growth | nih.govelifesciences.org |
| Ksg + Rifampicin | 2 weeks | Lungs | ~30-fold boost in killing of Mtb compared to Rifampicin alone | nih.govmedchemexpress.com |
Ksg (hydrochloride) is widely utilized in agriculture to control diseases caused by bacterial and fungal pathogens. uplcorp.comfrontiersin.org Its efficacy has been demonstrated against a range of plant pathogens, making it a valuable tool in crop protection. researchgate.netusda.gov
The active ingredient, kasugamycin, is effective against fire blight in pome fruits, a disease caused by Erwinia amylovora. uplcorp.comusda.gov It is also registered for controlling bacterial blast caused by Pseudomonas syringae and walnut blight caused by Xanthomonas campestris. uplcorp.com A key advantage of kasugamycin is its effectiveness against bacterial strains that have developed resistance to other common treatments like copper and streptomycin. uplcorp.com This is attributed to its unique mode of action, which involves hijacking specific importer systems to enter the bacterial cell, systems not used by streptomycin. uplcorp.com
Studies using the castor bean (Ricinus communis L.) as a model plant have shown that kasugamycin can be absorbed and transported bidirectionally within the plant via the phloem. frontiersin.org This systemic movement is crucial for controlling diseases in different parts of the plant, not just at the point of application. The uptake is an active process, appearing to be mediated by sugar transporters. frontiersin.org However, the use of kasugamycin has also led to the emergence of resistance in some plant pathogens, such as Magnaporthe grisea, the cause of rice blast, underscoring the need for resistance management strategies. usda.gov
Table 2: Kasugamycin Efficacy in Plant-Pathogen Systems
| Pathogen | Disease | Host Plant(s) | Efficacy | Reference(s) |
|---|---|---|---|---|
| Erwinia amylovora | Fire Blight | Apples, Pears | High; effective against streptomycin-resistant strains | uplcorp.comusda.gov |
| Pseudomonas syringae | Bacterial Blast, Bacterial Canker | Cherries | Effective | uplcorp.com |
| Xanthomonas campestris | Walnut Blight | Walnuts | Effective | uplcorp.com |
| Magnaporthe grisea | Rice Blast | Rice | Initially effective; resistance has been observed | usda.gov |
Pharmacokinetic (PK) studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion of a drug, which collectively determine its concentration profile and efficacy. ugd.edu.mkcancer.gov For Ksg (hydrochloride), pharmacokinetic analysis has been conducted in murine models to support its use in infection studies. nih.govelifesciences.org
In mice, parenterally administered kasugamycin exhibited dose-dependent concentration-time profiles. nih.govelifesciences.org The compound is characterized by rapid clearance from plasma. nih.gov A significant observation from these studies was that the maximum tolerated dose of 400 mg/kg administered once daily resulted in a peak plasma concentration (Cmax) of approximately 300 µg/ml. nih.govelifesciences.org This peak level was below the in vitro MIC of 400 µg/ml required to inhibit Mtb growth in the lab. nih.govelifesciences.org Despite this, the compound showed significant antibacterial activity in vivo, which suggests that traditional PK/PD targets like maintaining concentrations above MIC may not fully capture its mechanism of action, particularly its ability to reduce mistranslation at sub-inhibitory levels. nih.govnih.gov
Table 3: Pharmacokinetic Parameters of Kasugamycin in Murine Models
| Animal Model | Administration Route | Dose | Key Findings | Reference(s) |
|---|---|---|---|---|
| Mouse | Parenteral (i.m.) | 400 mg/kg (once daily) | Showed dose-dependent concentration-time profiles; rapid clearance. | nih.govelifesciences.orgmedchemexpress.com |
| Mouse | Parenteral | 400 mg/kg | Cmax of ~300 µg/ml, which is below the in vitro MIC for Mtb. | nih.govelifesciences.org |
| Mouse | Parenteral | 400 mg/kg | Cmax/EC(mistranslation)50 of ~2.5; time over EC50 of ~1 hour. | medchemexpress.com |
Computational Modeling and Simulation
Computational approaches provide powerful, atomistic-level insights into drug-target interactions and can model complex biological responses, complementing experimental data.
Molecular dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. metrotechinstitute.orgutep.edu This technique is invaluable for studying how a drug like kasugamycin binds to its biological target and exerts its effect. metrotechinstitute.org The primary target of kasugamycin is the bacterial ribosome, where it inhibits the initiation of protein synthesis. wikipedia.org
Structural studies have identified the binding site of kasugamycin within the mRNA channel of the 30S ribosomal subunit. wikipedia.orgfrontiersin.orgresearchgate.net Specifically, it interacts with universally conserved nucleotides A794 and G926 of the 16S ribosomal RNA. wikipedia.org MD simulations can be employed to explore the conformational dynamics of this interaction. metrotechinstitute.org Such simulations would model how kasugamycin docks into this binding pocket, the stability of the resulting complex, and the specific hydrogen bonds and electrostatic interactions that are formed. frontiersin.org By simulating the dynamic behavior of the ribosome with and without the drug, researchers can understand precisely how kasugamycin binding distorts the path of mRNA and prevents the initiator tRNA from binding correctly, thereby halting protein synthesis. uplcorp.comresearchgate.net These computational insights can reveal the energetic landscape of binding and help explain the molecular basis for drug resistance arising from mutations in the binding site. frontiersin.orgbiotech-spain.com
Systems biology approaches move beyond a single target to understand how a drug affects the entire network of molecular interactions within a cell. The response to kasugamycin treatment in bacteria like E. coli provides a clear example of the value of this perspective. nih.gov
Instead of simply shutting down all protein synthesis, kasugamycin induces a complex and specific stress response. nih.govmdpi.com Genome-wide analysis has shown that the drug's inhibitory effect is context-dependent, with its efficacy varying based on the mRNA sequence immediately preceding the start codon. pnas.org Genes with a guanine residue at the -1 position are inhibited more strongly than those with other nucleotides. pnas.org
Furthermore, prolonged treatment with kasugamycin leads to a remarkable adaptation in E. coli: the formation of a subpopulation of altered ribosomes, termed 61S particles. mdpi.comnih.gov These particles are depleted of several ribosomal proteins and are specialized to selectively translate leaderless mRNAs, which lack the typical Shine-Dalgarno sequence. nih.govmdpi.comnih.gov This allows the bacteria to continue synthesizing a specific subset of proteins required for survival under stress. mdpi.com These findings, which could only be uncovered by studying the entire ribosome population (ribosome profiling) and the complete set of translated proteins (proteomics), demonstrate that the cellular response to kasugamycin is not a simple "on/off" switch but a sophisticated reprogramming of the translational machinery. nih.govpnas.org
Analytical Methodologies in Ksg (hydrochloride) Research
The accurate identification and quantification of Ksg (hydrochloride), also known as Kasugamycin hydrochloride, are crucial for various research applications, including its determination in environmental samples and formulated products. A range of analytical methodologies has been developed and validated for this purpose, primarily relying on chromatographic and electrophoretic techniques coupled with various detection methods.
High-Performance Liquid Chromatography (HPLC) stands out as a widely used technique for the analysis of Kasugamycin. researchgate.netresearchgate.net One method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and an aqueous solution containing phosphoric acid and sodium dodecyl sulfate (SDS) (40:60 v/v). researchgate.net Another established HPLC method for analyzing Kasugamycin in water employs an Aqua C18 column with a UV detector. researchgate.netresearchgate.net This method demonstrated good linearity between the concentration of the fungicide and the peak area, with a correlation coefficient of 0.998 in the range of 0.1 to 10.2 µg/mL. researchgate.net The recoveries of Kasugamycin from irrigation water were reported to be between 111.7% and 112.2%, with relative standard deviations (RSD) below 7.0%. researchgate.net The limit of quantitation (LOQ) in irrigation water was established at 2.2 µg/mL, which is twice the method detection limit (MDL) of 1.03 µg/mL. researchgate.net For sample cleanup prior to HPLC analysis, solid-phase extraction (SPE) with an aromatic sulfonic acid column can be employed to remove interfering substances from water samples. researchgate.netresearchgate.net
For enhanced sensitivity and selectivity, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS). This approach has been successfully applied for the simultaneous determination of Kasugamycin and other aminoglycosides in various food matrices. researchgate.net One such method uses a ReproSil 100 C18 column with 0.1% formic acid as a mobile phase additive, providing excellent chromatographic performance. researchgate.net In a study analyzing Kasugamycin in chili and soil, a UPLC-MS/MS method reported recoveries ranging from 77.82% to 83.35% with RSDs of 2.20% to 6.54%. researchgate.net The limit of detection (LOD) for this method was 2.50 µg/kg. researchgate.net
High-Performance Capillary Electrophoresis (HPCE) offers an alternative for the analysis of Kasugamycin. acs.org A method using HPCE with a UV-vis detector has been validated for determining Kasugamycin in commercial formulations. acs.org This technique yielded an instrument detection limit of 0.44 µg/mL and a method detection limit of 0.51 µg/mL. acs.org The recoveries of Kasugamycin in formulated products were in the range of 99.9% to 103.2%, with RSD values between 0.57% and 2.22%. acs.org
Mass spectrometry plays a significant role in the structural confirmation of Kasugamycin. Electrospray ionization mass spectrometry (ESI-MS) is particularly effective. researchgate.netresearchgate.net In ESI-MS analysis of Kasugamycin hydrochloride salt (MW = 433.8) dissolved in water, base peaks at m/z 380.1 and 402.1 were observed, corresponding to the (M+H)+ and (M+Na)+ ions of Kasugamycin (MW = 379.4), respectively. researchgate.netresearchgate.net ESI-MS has been shown to be more sensitive than Fast Atom Bombardment-Mass Spectrometry (FAB-MS) for the detection of Kasugamycin. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of Ksg (hydrochloride). Both 1H NMR and 35Cl solid-state NMR can provide valuable structural information. hmdb.carsc.org
Analytical Method Performance Data for Ksg (hydrochloride)
| Analytical Technique | Matrix/Sample Type | Linearity Range | Correlation Coefficient (r) | Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| HPLC-UV | Irrigation Water | 0.1 - 10.2 µg/mL | 0.998 | 111.7 - 112.2 | 1.03 µg/mL (MDL) | 2.2 µg/mL | researchgate.net |
| UPLC-MS/MS | Chilli and Soil | - | - | 77.82 - 83.35 | 2.50 µg/kg | - | researchgate.net |
| HPCE-UV | Formulated Products | - | - | 99.9 - 103.2 | 0.51 µg/mL (MDL) | - | acs.org |
Chromatographic and Electrophoretic Conditions for Ksg (hydrochloride) Analysis
| Technique | Column/Capillary | Mobile Phase/Buffer | Detector | Reference |
| HPLC | C18 ODS (250 mm × 4.6 mm, 5 µm) | Acetonitrile, water with 0.1% H3PO4 and 0.1% sodium dodecyl sulfate (40:60 v/v) | - | researchgate.net |
| HPLC | Aqua C18 (250 x 4.6 mm) | - | UV | researchgate.netresearchgate.net |
| UPLC-MS/MS | ReproSil 100 C18 | 0.1% formic acid | Tandem Mass Spectrometry | researchgate.net |
| HPCE | - | - | UV-vis | acs.org |
Vi. Future Directions and Emerging Research Areas
Exploration of Novel Biological Targets and Mechanisms of Action
While Kasugamycin's canonical mechanism involves binding to the 30S ribosomal subunit to inhibit protein translation, recent studies suggest its interactions within the cell are more complex. apsnet.orgbiorxiv.org The scientific community is actively investigating biological targets beyond the ribosome and delving deeper into the nuances of its interaction with ribosomal RNA (rRNA).
A significant area of emerging research is the identification of entirely new protein targets for Kasugamycin (B1663007). A groundbreaking 2022 study utilizing a multi-omics approach on the plant-pathogenic fungus Didymella segeticola identified nitrate (B79036) reductase (NR) as a novel target for the compound. apsnet.org The research indicated that Kasugamycin can bind strongly to NR, leading to disruptions in fungal metabolism and hindering the growth of hyphae. apsnet.org This finding opens a new avenue of research into Kasugamycin's potential applications and mechanisms outside of its antibacterial properties.
Concurrently, research continues to refine the understanding of its primary target. The enzyme KsgA, a ribosomal RNA methyltransferase, is crucial for Kasugamycin's typical activity. biorxiv.org It methylates specific adenine (B156593) residues on 16S rRNA. biorxiv.org The current model suggests KsgA does more than just methylate; it binds to an off-pathway conformation of the 30S ribosome, remodeling it to a state that is on-pathway for maturation. biorxiv.org Further research using cryo-electron microscopy has proposed that KsgA also performs a "proofreading" function, recognizing and partially disassembling improperly matured ribosomal subunits, thereby giving them a chance to re-assemble correctly and increasing the fidelity of ribosome biogenesis. biorxiv.org This expanded role for KsgA suggests a more intricate mechanism of action for Kasugamycin than simply inhibiting a fully formed ribosome.
| Target | Organism/System | Key Research Finding/Implication |
|---|---|---|
| Bacterial Ribosome (30S Subunit) | Bacteria (e.g., E. coli) | Inhibits translation initiation by destabilizing tRNA binding. medchemexpress.com |
| KsgA-mediated Ribosome Maturation | Bacteria | Recognizes and remodels immature ribosomal subunits, acting as a quality control checkpoint. biorxiv.org |
| Nitrate Reductase (NR) | Didymella segeticola (Fungus) | Novel target identified; Ksg binding disrupts fungal metabolism and growth, suggesting a broader antifungal potential. apsnet.org |
Development of Ksg (hydrochloride) Derivatives for Specific Research Applications
The chemical modification of natural products to create derivatives with improved properties is a cornerstone of drug discovery and chemical biology. sioc-journal.cn For Ksg (hydrochloride), future research will likely involve the synthesis and evaluation of novel derivatives designed to enhance its utility in research. The low molecular weight and presence of modifiable chemical groups on the Kasugamycin structure make it an attractive scaffold for such development. sioc-journal.cn
Potential goals for creating Ksg derivatives include:
Enhanced Potency and Specificity: Derivatives could be engineered to have a higher affinity for their known targets, such as the bacterial ribosome, or to selectively interact with newly discovered targets like nitrate reductase. apsnet.org
Probing Biological Mechanisms: The creation of a library of Ksg derivatives with varied structures can be a powerful tool for structure-activity relationship (SAR) studies. These studies help to delineate which parts of the molecule are essential for binding to different targets, providing a deeper understanding of its mechanism of action.
Overcoming Resistance: Derivatives may be designed to be effective against bacterial strains that have developed resistance to the parent compound.
Introduction of Reporter Tags: Functional groups such as fluorescent tags or biotin (B1667282) could be appended to the Ksg molecule. These modified probes would enable researchers to visually track the compound's localization within cells and to identify its binding partners through pull-down assays, complementing multi-omics approaches.
While specific, publicly documented research programs on Ksg derivatives are not widespread, the principles of medicinal chemistry suggest this is a logical and promising direction for future investigation. sioc-journal.cn
Strategies to Combat Ksg Resistance in Research Models
Antimicrobial resistance is a significant challenge in both clinical and research settings. consensus.appcdc.gov In the context of Kasugamycin, resistance is often linked to mutations in or the loss of the ksgA gene, which prevents the rRNA methylation required for effective drug binding. biorxiv.org Future research is exploring several strategies to understand and counteract this resistance.
One of the most promising approaches is combination therapy . This strategy involves using Ksg (hydrochloride) in conjunction with other antimicrobial agents to create a synergistic effect or to resensitize resistant organisms. consensus.appfrontiersin.org Research has already shown that Kasugamycin potentiates the activity of Rifampicin (B610482) against Mycobacterium tuberculosis, not only enhancing its killing effect but also limiting the emergence of Rifampicin resistance. medchemexpress.com Future studies could explore other synergistic combinations.
Another key strategy involves targeting the mechanisms of resistance directly. consensus.appnih.gov This could include the development of small molecules that inhibit enzymes responsible for drug inactivation or that block efflux pumps used by bacteria to expel antibiotics. consensus.appnih.gov While inhibitors specific to Ksg resistance are still a theoretical research goal, this remains a valid and active area in the broader field of antibiotic resistance. frontiersin.org
Furthermore, studying the bacterial response to antibiotic-induced stress can reveal new ways to combat resistance. Recent research using nanopore sequencing demonstrated that exposure to Kasugamycin leads to a significant decrease in rRNA modifications in E. coli. nih.gov This suggests that bacteria can dynamically alter their ribosomes in response to the drug. Understanding the pathways that control this adaptive response could lead to novel strategies to prevent or reverse resistance. nih.gov
| Strategy | Description | Relevance to Ksg (hydrochloride) |
|---|---|---|
| Combination Therapy | Using Ksg in conjunction with other antibiotics to achieve a synergistic effect. consensus.app | Proven to potentiate Rifampicin against M. tuberculosis. medchemexpress.com Future work can identify other effective combinations. |
| Targeting Resistance Mechanisms | Developing inhibitors against bacterial factors that confer resistance, such as efflux pumps or modifying enzymes. frontiersin.orgnih.gov | A future research goal could be to find inhibitors for pathways that compensate for the loss of KsgA function. |
| Drug Repurposing | Identifying existing drugs that can restore sensitivity to an antibiotic. consensus.app | Screening compound libraries may identify adjuvants that reverse Ksg resistance in research models. |
| Modulating Bacterial Response Pathways | Interfering with the adaptive changes bacteria make in response to antibiotic stress. | Understanding how bacteria alter rRNA modifications in response to Ksg could reveal new targets to block this adaptive resistance. nih.gov |
Integration with Multi-Omics Data for Comprehensive Understanding of Ksg Effects
The advent of high-throughput "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—provides an unprecedented opportunity to understand the global cellular effects of a compound like Ksg (hydrochloride). mdpi.comfrontiersin.org Integrating these large-scale datasets allows researchers to move beyond a single-target perspective and build a comprehensive network-level view of a drug's mechanism of action. nih.gov
A prime example of this approach is the study that identified nitrate reductase as a novel Ksg target in fungi. apsnet.org The researchers integrated transcriptomic and proteomic data to analyze changes in gene and protein expression in D. segeticola after exposure to Kasugamycin. apsnet.org This systems-level view pointed towards disruptions in nitrogen metabolism, which was then confirmed with targeted molecular docking studies and biophysical assays. apsnet.org
Future research will continue to leverage multi-omics to:
Identify Off-Target Effects: Systematically map all proteins and pathways affected by Ksg, distinguishing between primary and secondary downstream effects.
Elucidate Resistance Mechanisms: Compare the multi-omics profiles of sensitive and resistant strains to identify the full network of changes that lead to resistance.
Discover Biomarkers: Identify molecular signatures (e.g., specific transcripts or proteins) that indicate a cellular response to Ksg, which can be useful for monitoring its activity in complex biological systems.
Fuel Predictive Models: Use omics data to train computational models that can predict cellular responses to Ksg or its derivatives, accelerating research and development. d-nb.info
The integration of multi-omics data with advanced analytical techniques like cryo-EM and machine learning represents a powerful paradigm for future Ksg research, promising a holistic understanding of its biological impact. biorxiv.orgfrontiersin.org
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Kasugamycin hydrochloride (Ksg) in inhibiting bacterial translation initiation, and what experimental approaches are recommended to validate its ribosomal binding specificity?
- Answer : Ksg binds to the 30S and 70S ribosomal subunits, specifically inhibiting canonical mRNA translation initiation by interfering with initiator tRNA positioning . To validate binding specificity, researchers should:
- Use ribosome profiling to map ribosomal footprints under Ksg treatment.
- Perform cryo-electron microscopy (cryo-EM) to visualize Ksg-ribosome interactions.
- Compare inhibition efficacy using leaderless mRNA (resistant to Ksg) versus canonical mRNA in in vitro translation assays .
Q. How can researchers determine the minimum inhibitory concentration (MIC) of Ksg against bacterial strains with varying ribosome mutations?
- Answer :
- Conduct broth microdilution assays in 96-well plates with bacterial strains (e.g., E. coli ribosome mutants).
- Use Müller-Hinton broth adjusted to pH 7.2 ± 0.1 to standardize growth conditions.
- Validate results with time-kill curve analyses to correlate MIC with bactericidal activity .
Advanced Research Questions
Q. What experimental designs are optimal for investigating the differential effects of Ksg on canonical vs. leaderless mRNA translation in bacterial persistence models?
- Answer :
- Reporter systems : Engineer plasmids with dual luciferase reporters (canonical and leaderless mRNA).
- Persistence models : Use nutrient-deprived cultures or biofilm assays to mimic in vivo conditions.
- Controls : Include antibiotics with known mechanisms (e.g., tetracycline for 30S inhibition) to isolate Ksg-specific effects .
Q. How should researchers address contradictory data on Ksg’s efficacy against Gram-negative vs. Gram-positive bacteria in existing literature?
- Answer :
- Meta-analysis : Compile MIC data from studies using standardized CLSI/EUCAST protocols.
- Ribosomal mutation screening : Sequence 16S rRNA and initiation factor genes (e.g., infA) in resistant strains.
- Permeability assays : Compare Ksg uptake using efflux pump inhibitors (e.g., PAβN) in Gram-positive and Gram-negative strains .
Q. What methodologies are recommended for studying Ksg’s off-target effects on eukaryotic ribosomes in hybrid prokaryotic-eukaryotic systems?
- Answer :
- Yeast mitochondrial ribosome assays : Test Ksg inhibition using S. cerevisiae strains with bacterial-like mitochondrial ribosomes.
- Cell-free systems : Combine purified mammalian ribosomes with bacterial translation components.
- Proteomics : Perform ribosomal pulldown assays coupled with mass spectrometry to identify non-ribosomal binding partners .
Methodological Guidance
Q. How can researchers ensure reproducibility in Ksg-related studies when sourcing materials?
- Answer :
- Certificates of Analysis (CoA) : Require suppliers to provide batch-specific purity data (e.g., HPLC chromatograms).
- In-house validation : Conduct FT-IR spectroscopy to confirm chemical identity and ICP-MS for heavy metal contamination checks.
Q. What statistical approaches are suitable for analyzing dose-response data in Ksg resistance studies?
- Answer :
- Non-linear regression models : Fit data to a four-parameter logistic curve (e.g., Hill equation) to calculate EC₅₀.
- ANOVA with post-hoc tests : Compare MIC values across bacterial strains with Bonferroni correction.
- Machine learning : Use random forests to predict resistance based on ribosomal mutation profiles .
Data Contradiction Analysis
Q. How to reconcile discrepancies in Ksg’s reported bacteriostatic vs. bactericidal activity across studies?
- Answer :
- Growth phase dependency : Test Ksg on log-phase vs. stationary-phase cultures.
- ATP quantification : Measure cellular ATP levels to distinguish static vs. cidal effects.
- Transcriptomics : Compare gene expression profiles (e.g., stress response genes) under varying Ksg concentrations .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling Ksg in aerosol-generating procedures (e.g., lyophilization)?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
